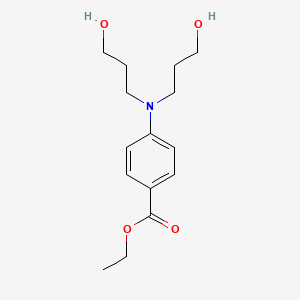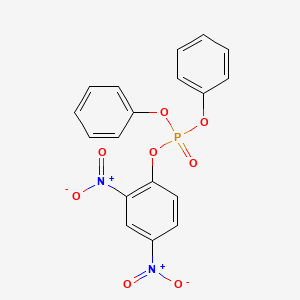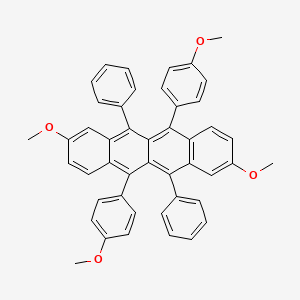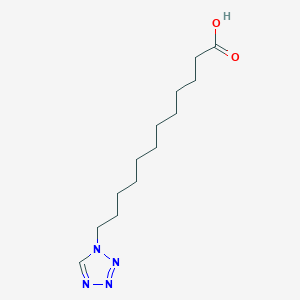
5,17-Dimethylpentacosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,17-Dimethylpentacosane is a hydrocarbon compound with the molecular formula C27H56. It is a type of alkane, specifically a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a chain with branches. This compound is of interest in various scientific fields due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,17-Dimethylpentacosane can be achieved through several steps. One common method involves the use of alkenes as starting materials. For example, the synthesis can start from nona-1,8-diene, which undergoes a series of reactions including hydrogenation and alkylation to form the desired compound. The reaction conditions typically involve the use of catalysts such as palladium on carbon for hydrogenation and strong acids for alkylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
5,17-Dimethylpentacosane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically resulting in the formation of simpler hydrocarbons.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out under acidic or basic conditions.
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong acids or bases to facilitate the reaction.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated hydrocarbons or other substituted alkanes.
Aplicaciones Científicas De Investigación
5,17-Dimethylpentacosane has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of branched alkanes in various chemical reactions.
Industry: Used in the formulation of lubricants and other industrial products due to its stability and low reactivity.
Mecanismo De Acción
The mechanism by which 5,17-Dimethylpentacosane exerts its effects depends on the specific application. In biological systems, it may interact with specific receptors or enzymes, influencing behavior or physiological processes. For example, as a pheromone component, it may bind to olfactory receptors in insects, triggering specific behavioral responses .
Comparación Con Compuestos Similares
Similar Compounds
5,11-Dimethylpentacosane: Another branched alkane with similar properties but different branching positions.
5,14-Dimethylpentacosane: Similar structure with branches at different positions.
Uniqueness
5,17-Dimethylpentacosane is unique due to its specific branching pattern, which can influence its physical and chemical properties. This uniqueness makes it valuable for studying the effects of molecular structure on behavior and reactivity in various applications.
Propiedades
Número CAS |
114749-81-4 |
|---|---|
Fórmula molecular |
C27H56 |
Peso molecular |
380.7 g/mol |
Nombre IUPAC |
5,17-dimethylpentacosane |
InChI |
InChI=1S/C27H56/c1-5-7-9-10-16-19-24-27(4)25-21-18-15-13-11-12-14-17-20-23-26(3)22-8-6-2/h26-27H,5-25H2,1-4H3 |
Clave InChI |
CMYHRIYCOQTQRW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C)CCCCCCCCCCCC(C)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


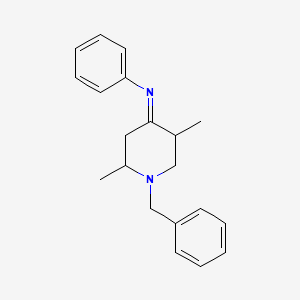

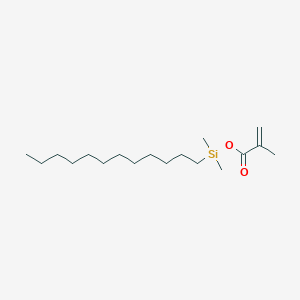
![6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14296025.png)
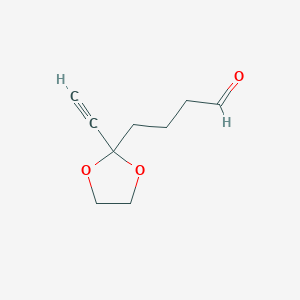
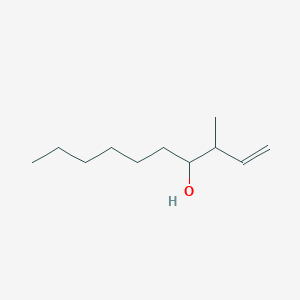
![2,3,3,3-Tetrafluoro-2-{1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propoxy}propanenitrile](/img/structure/B14296046.png)
![1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol](/img/structure/B14296053.png)
